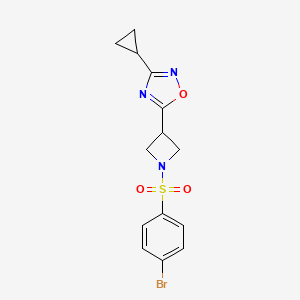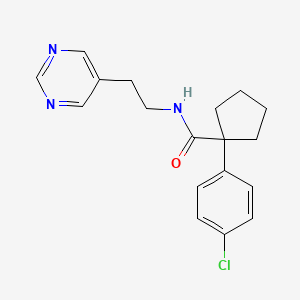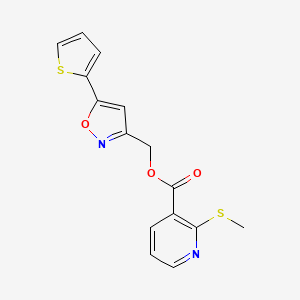![molecular formula C7H4BrNOS B2856319 3-Bromo-4H-thieno[3,2-b]pyrrole-5-carbaldehyde CAS No. 2225147-38-4](/img/structure/B2856319.png)
3-Bromo-4H-thieno[3,2-b]pyrrole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4H-thieno[3,2-b]pyrrole-5-carbaldehyde is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a heterocyclic compound that contains a thieno[3,2-b]pyrrole ring system and a carbaldehyde functional group. This compound has been synthesized by various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. In
Applications De Recherche Scientifique
3-Bromo-4H-thieno[3,2-b]pyrrole-5-carbaldehyde has been used in various scientific research applications. One of its primary applications is in the synthesis of novel organic compounds with potential biological activity. It has been used as a building block in the synthesis of various heterocyclic compounds such as pyrazoles, pyrazolines, and pyrimidines. These compounds have shown promising results in the treatment of various diseases such as cancer, inflammation, and microbial infections.
Mécanisme D'action
The mechanism of action of 3-Bromo-4H-thieno[3,2-b]pyrrole-5-carbaldehyde is not fully understood. However, studies have shown that it can interact with various biological targets such as enzymes, receptors, and DNA. It has been found to inhibit the activity of enzymes such as tyrosinase, which is involved in the synthesis of melanin. It has also been found to bind to DNA and inhibit its replication. These interactions are believed to be responsible for the compound's biological activity.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to have anti-inflammatory, antimicrobial, and anticancer activity. It has also been found to inhibit the growth of various fungi and bacteria. In addition, it has been found to induce apoptosis in cancer cells, which is a process of programmed cell death.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Bromo-4H-thieno[3,2-b]pyrrole-5-carbaldehyde in lab experiments include its high purity, stability, and ease of synthesis. It is also readily available and relatively inexpensive. However, its limitations include its potential toxicity and the need for caution when handling it. It is also important to note that its biological activity may vary depending on the specific compound being synthesized.
Orientations Futures
There are several future directions for the research of 3-Bromo-4H-thieno[3,2-b]pyrrole-5-carbaldehyde. One direction is the synthesis of novel heterocyclic compounds using this compound as a building block. These compounds can be tested for their potential biological activity and used in the development of new drugs. Another direction is the study of the compound's interactions with various biological targets to better understand its mechanism of action. Finally, the compound's potential as a fluorescent probe for biological imaging can also be explored.
Méthodes De Synthèse
The synthesis of 3-Bromo-4H-thieno[3,2-b]pyrrole-5-carbaldehyde has been carried out by various methods. One of the most common methods involves the reaction of 2-bromoacetaldehyde diethyl acetal with 2-aminothiophene in the presence of a Lewis acid catalyst such as boron trifluoride etherate. The resulting intermediate is then treated with sodium hydroxide to yield the final product. Other methods involve the use of different starting materials and catalysts.
Propriétés
IUPAC Name |
3-bromo-4H-thieno[3,2-b]pyrrole-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNOS/c8-5-3-11-6-1-4(2-10)9-7(5)6/h1-3,9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTDGXCTUVOBQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC2=C1SC=C2Br)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2856236.png)
![2-{[3-(Aminomethyl)thiolan-3-yl]oxy}ethan-1-ol](/img/structure/B2856238.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1,2-dimethyl-1H-indol-5-yl)methyl)acrylamide](/img/structure/B2856240.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-5-[(3-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2856242.png)
![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one](/img/structure/B2856244.png)






![2-(1,3-dioxoisoindol-2-yl)-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2856258.png)
![5-chloro-1-[(4-fluorophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2856259.png)